molecular formula C10H10BrNO3 B1381297 2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene CAS No. 2166899-18-7

2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene

Cat. No. B1381297
M. Wt: 272.09 g/mol
InChI Key: PIFVSSHQKUAHLV-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene” is an organic compound that contains a bromine atom, an ethoxyvinyl group, and a nitro group attached to a benzene ring. The presence of these functional groups suggests that it could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, ethoxyvinyl, and nitro groups in the correct positions on the benzene ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic benzene ring core, with the bromine, ethoxyvinyl, and nitro groups attached at the 2nd, 1st, and 4th positions, respectively .


Chemical Reactions Analysis

The bromine atom is a good leaving group, so it could be replaced by nucleophiles in substitution reactions. The nitro group is electron-withdrawing, which could activate the benzene ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups and the benzene ring. For example, it would likely be relatively stable due to the aromaticity of the benzene ring .

Safety And Hazards

As with any chemical compound, handling “2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

The future directions for research on this compound could include exploring its reactivity, studying its potential uses in organic synthesis, or investigating its properties .

properties

IUPAC Name

2-bromo-1-(1-ethoxyethenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-3-15-7(2)9-5-4-8(12(13)14)6-10(9)11/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFVSSHQKUAHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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